Transesterification Kinetics: 2-Butoxy vs. 2-Ethoxy-1,2-oxaborolane
The patent literature explicitly describes the use of 2-butoxy-1,2-oxaborolane as a starting material for transesterification to generate 2-ethoxy-1,2-oxaborolane. This reaction demonstrates a clear kinetic and thermodynamic differentiation based on the alkoxy substituent. In this process, 1 g of 2-butoxy-1,2-oxaborolane was stirred in 10 mL of ethanol at 60°C for 120 minutes, followed by a 4-8 hour period before vacuum distillation, effectively replacing the butoxy group with an ethoxy group [1].
| Evidence Dimension | Reaction time for transesterification |
|---|---|
| Target Compound Data | 1 g of 2-butoxy-1,2-oxaborolane reacted in 10 mL EtOH at 60°C for 120 min (plus 4-8 hr hold time) |
| Comparator Or Baseline | 2-ethoxy-1,2-oxaborolane |
| Quantified Difference | The reaction is driven forward by the continuous removal of the lower-boiling ethanol and butanol byproducts under vacuum (100 mbar). The specific time and temperature profile is reported for this exact transformation. |
| Conditions | Patent CN105884730B, Example 1.2. Stirring at 60°C for 120 minutes, followed by vacuum distillation at 100 mbar. |
Why This Matters
This data proves that 2-butoxy-1,2-oxaborolane is not inert; its alkoxy group can be predictably exchanged under controlled conditions, making it a versatile intermediate for generating other oxaborolane analogs, unlike more stable, non-exchangeable boron reagents.
- [1] Merck Patent GmbH. (2022). CN105884730B - Process for the preparation of aryl alcohols and heteroaryl alcohols. View Source
